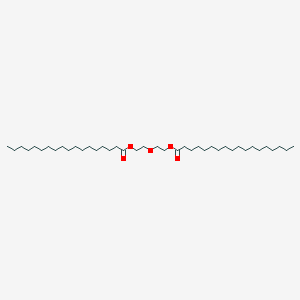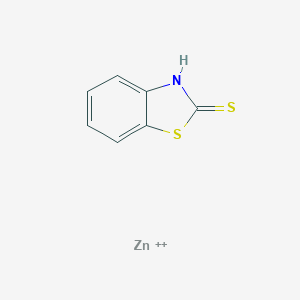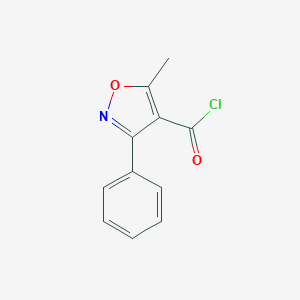![molecular formula C13H11ClN2O B093305 (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine CAS No. 15185-66-7](/img/structure/B93305.png)
(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NZ-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine, also known as CLP-H or Cl-amidine, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine inhibits PAD enzymes by binding to the active site of the enzyme and blocking its activity. This leads to the prevention of protein citrullination, which is a key process in the development of autoimmune diseases. Additionally, (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine has been shown to induce apoptosis in cancer cells, which may contribute to its potential anti-cancer effects.
Efectos Bioquímicos Y Fisiológicos
(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine has been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. It has also been shown to inhibit tumor growth in various cancer cell lines. Furthermore, (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine has been shown to improve insulin sensitivity and glucose tolerance in obese mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine is its specificity for PAD enzymes, which allows for targeted inhibition of these enzymes without affecting other cellular processes. However, (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine has been shown to have low solubility in water, which can limit its use in certain experiments. Additionally, (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine has a short half-life in vivo, which may require frequent dosing in animal studies.
Direcciones Futuras
Future research on (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine could focus on optimizing its pharmacokinetic properties to improve its efficacy in vivo. Additionally, further studies could investigate the potential of (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine as a treatment for other autoimmune diseases and cancers. Finally, the development of more potent and selective PAD inhibitors could lead to the discovery of new therapeutic agents for these diseases.
Métodos De Síntesis
The synthesis of (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine involves the reaction of 2-amino-5-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then treated with phenylmagnesium bromide to form (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine. The purity and yield of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit peptidylarginine deiminase (PAD) enzymes, which are involved in the post-translational modification of proteins. PAD enzymes have been implicated in various diseases, including rheumatoid arthritis, multiple sclerosis, and cancer. Therefore, (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine has been investigated as a potential treatment for these diseases.
Propiedades
Número CAS |
15185-66-7 |
|---|---|
Nombre del producto |
(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine |
Fórmula molecular |
C13H11ClN2O |
Peso molecular |
246.69 g/mol |
Nombre IUPAC |
(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C13H11ClN2O/c14-10-6-7-12(15)11(8-10)13(16-17)9-4-2-1-3-5-9/h1-8,17H,15H2/b16-13- |
Clave InChI |
GCAVNCINXJNLED-SSZFMOIBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N/O)/C2=C(C=CC(=C2)Cl)N |
SMILES |
C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)Cl)N |
SMILES canónico |
C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)Cl)N |
Otros números CAS |
18097-52-4 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



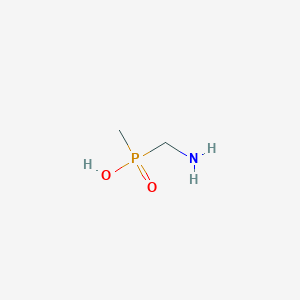
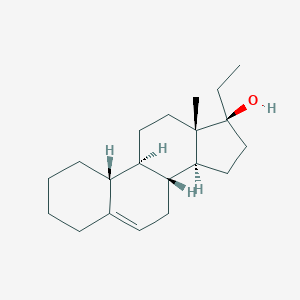
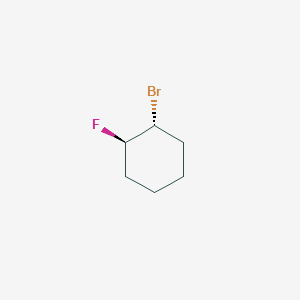
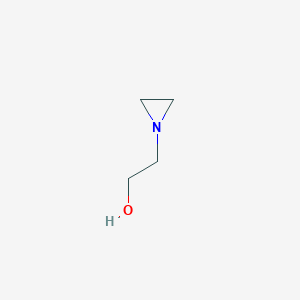
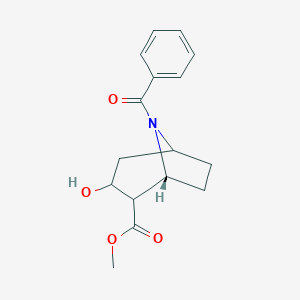
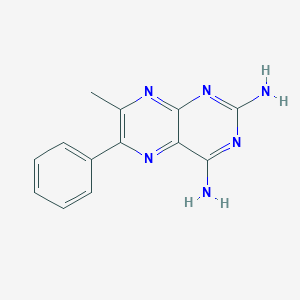
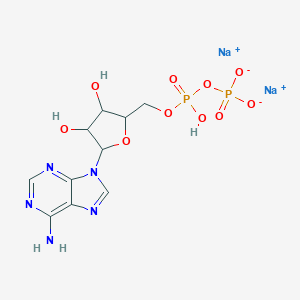
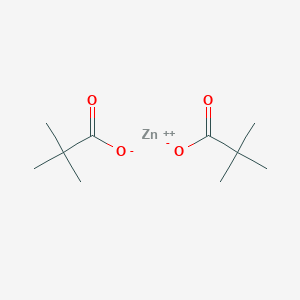
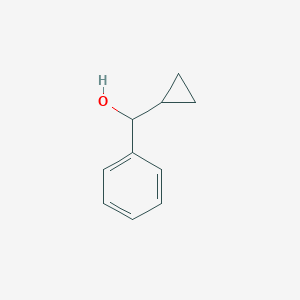
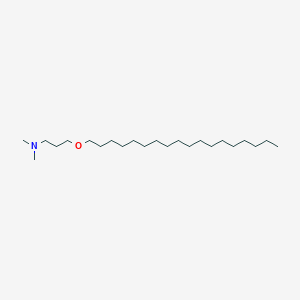
![N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine](/img/structure/B93242.png)
